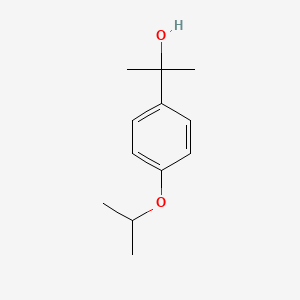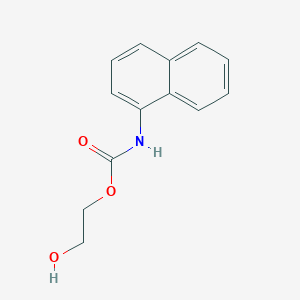
5-chloro-2-(2-ethylbutoxy)Benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-chloro-2-(2-ethylbutoxy)Benzaldehyde is an organic compound with a molecular formula of C12H15ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a 2-(2-ethyl-butoxy) group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2-ethylbutoxy)Benzaldehyde can be achieved through several methods. One common approach involves the alkylation of 5-chloro-2-hydroxybenzaldehyde with 2-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
化学反応の分析
Types of Reactions
5-chloro-2-(2-ethylbutoxy)Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-2-(2-ethyl-butoxy)benzoic acid.
Reduction: 5-Chloro-2-(2-ethyl-butoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-chloro-2-(2-ethylbutoxy)Benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-chloro-2-(2-ethylbutoxy)Benzaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, forming covalent bonds with biological molecules. This reactivity can be exploited in various biochemical assays and synthetic processes. The chlorine atom and the 2-(2-ethyl-butoxy) group may also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-(2-methyl-butoxy)-benzaldehyde
- 5-Chloro-2-(2-ethyl-hexoxy)-benzaldehyde
- 5-Chloro-2-(2-propyl-butoxy)-benzaldehyde
Uniqueness
5-chloro-2-(2-ethylbutoxy)Benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the 2-(2-ethyl-butoxy) group provides steric and electronic effects that can differentiate it from other similar compounds.
特性
分子式 |
C13H17ClO2 |
|---|---|
分子量 |
240.72 g/mol |
IUPAC名 |
5-chloro-2-(2-ethylbutoxy)benzaldehyde |
InChI |
InChI=1S/C13H17ClO2/c1-3-10(4-2)9-16-13-6-5-12(14)7-11(13)8-15/h5-8,10H,3-4,9H2,1-2H3 |
InChIキー |
QZUGUWSSLSAFJH-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)COC1=C(C=C(C=C1)Cl)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
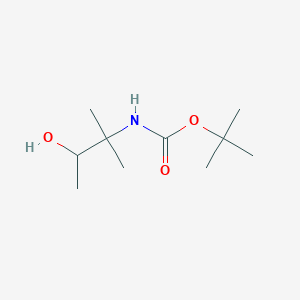
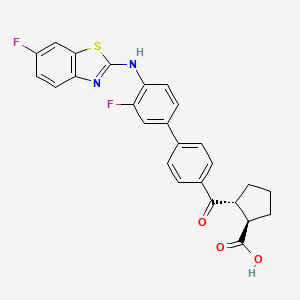
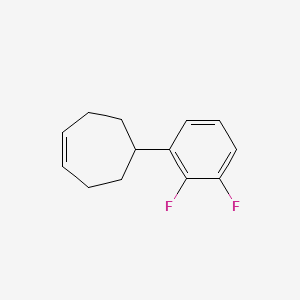
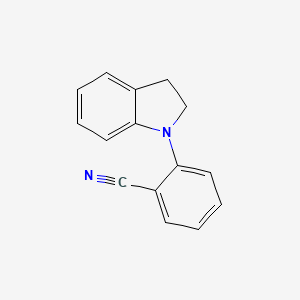
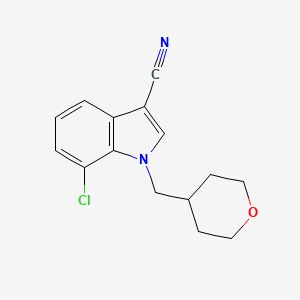
![6-Phenyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8708124.png)
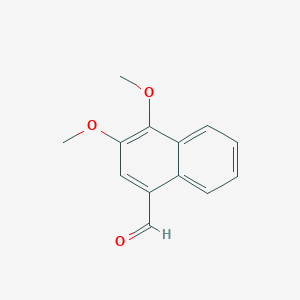
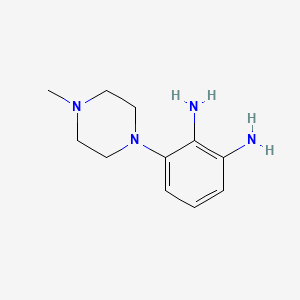

![1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro-](/img/structure/B8708141.png)

![5,7-Dichloro-2-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8708158.png)
